molecular formula C17H16N2O3S B11964222 5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11964222
M. Wt: 328.4 g/mol
InChI Key: KUXVSYLCGHNJAL-UHFFFAOYSA-N
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Description

Structural Significance in Thiazolidine-2,4-dione Derivatives

The thiazolidine-2,4-dione core consists of a five-membered ring containing sulfur, nitrogen, and two ketone oxygen atoms, enabling diverse chemical modifications at the N3 and C5 positions. In 5-[(4-ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, the N3 phenyl group and C5 4-ethoxyphenylamino substituent introduce distinct electronic and steric properties that modulate molecular interactions with biological targets.

The phenyl group at N3 enhances aromatic stacking interactions with hydrophobic protein pockets, a feature observed in PPARγ (peroxisome proliferator-activated receptor gamma) agonists like rosiglitazone. Meanwhile, the 4-ethoxyphenylamino group at C5 contributes to hydrogen bonding via its amino moiety while the ethoxy side chain increases lipophilicity, potentially improving membrane permeability. Molecular weight calculations for this compound (C₁₇H₁₅N₃O₃S; ~341.07 g/mol) align with drug-like properties, as defined by Lipinski’s rule of five.

Table 1: Structural Features of 5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Feature Description
Core Structure Thiazolidine-2,4-dione (C₃H₃NO₂S)
N3 Substituent Phenyl group (C₆H₅)
C5 Substituent 4-Ethoxyphenylamino group (C₈H₁₀NO)
Molecular Formula C₁₇H₁₅N₃O₃S
Molecular Weight 341.07 g/mol

Synthetic routes to this compound likely involve Knoevenagel condensation, a method widely used for C5 arylidene functionalization in thiazolidinediones. For example, reacting thiazolidine-2,4-dione with 4-ethoxyphenyl isocyanate or a related electrophile could yield the C5 amino derivative, followed by N3 phenyl group introduction via alkylation.

Historical Context in Medicinal Chemistry Research

Thiazolidine-2,4-dione derivatives first gained prominence in the 1990s with the development of antidiabetic agents like troglitazone, which activated PPARγ to improve insulin sensitivity. Subsequent studies revealed the scaffold’s adaptability for targeting enzymes such as aldose reductase (ALR2) and phosphoinositide 3-kinase γ (PI3Kγ), broadening its therapeutic applications.

The incorporation of amino groups at C5, as seen in 5-[(4-ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, emerged from efforts to enhance selectivity and reduce off-target effects. For instance, Bashir et al. demonstrated that 5-benzylidene-thiazolidinediones with polar substituents exhibited superior antihyperglycemic activity compared to non-polar analogs. Similarly, Ying Wu’s work on 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors highlighted the importance of C5 arylidene modifications in achieving nanomolar potency.

Recent advancements in combinatorial chemistry and structure-based drug design have further refined thiazolidinedione derivatives. The compound’s 4-ethoxyphenylamino group reflects a strategic balance between electron-donating (ethoxy) and hydrogen-bonding (amino) functionalities, a design principle validated in kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

5-(4-ethoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O3S/c1-2-22-14-10-8-12(9-11-14)18-15-16(20)19(17(21)23-15)13-6-4-3-5-7-13/h3-11,15,18H,2H2,1H3

InChI Key

KUXVSYLCGHNJAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Procedure:

  • N-phenylthiourea (1.52 g, 10 mmol) and chloroacetic acid (0.95 g, 10 mmol) are dissolved in water.

  • Concentrated HCl (6 mL) is added dropwise, and the mixture is refluxed at 100–110°C for 10–12 hours.

  • The product is filtered, washed, and recrystallized from ethanol, yielding 3-phenylthiazolidine-2,4-dione (78–90% yield).

Key Data:

ParameterValueSource
Yield (conventional)78.42%
Yield (microwave)90.25%
Melting Point124–126°C

Introduction of the 4-Ethoxyphenylamino Group via Mannich Reaction

The Mannich reaction enables direct functionalization at the C5 position of the thiazolidine-2,4-dione core. This method is adapted from protocols used for morpholino derivatives.

Procedure:

  • 3-phenylthiazolidine-2,4-dione (1.17 g, 5 mmol) is dissolved in DMF.

  • Formaldehyde (0.01 mol) and 4-ethoxyaniline (0.75 g, 5 mmol) are added sequentially.

  • Catalytic HCl (3–5 drops) is introduced, and the mixture is refluxed at 120°C for 10–14 hours.

  • The product is precipitated with ice-water, filtered, and recrystallized from ethanol.

Key Data:

ParameterValueSource
Typical Yield70–85%
Reaction Time10–14 hours
Purity (HPLC)>97%

Green Synthesis Using Deep Eutectic Solvents (DES)

Deep eutectic solvents (e.g., choline chloride:N-methylurea) enhance reaction efficiency while reducing environmental impact.

Procedure:

  • 3-phenylthiazolidine-2,4-dione (2 mmol) and 4-ethoxyaniline (2 mmol) are mixed in DES.

  • The mixture is stirred at 80°C until reaction completion (monitored by TLC).

  • Water is added to precipitate the product, which is filtered and dried.

Key Data:

ParameterValueSource
Yield79.9% (ChCl:N-methylurea)
Reaction Time2 hours
Solvent Recyclability5 cycles without yield loss

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. This method is adapted from protocols for indole-containing thiazolidinediones.

Procedure:

  • 3-phenylthiazolidine-2,4-dione (1.17 g, 5 mmol), 4-ethoxyaniline (0.75 g, 5 mmol), and formaldehyde (0.01 mol) are dissolved in DMF.

  • The mixture is irradiated at 420W for 8–12 minutes at 120°C.

  • The product is isolated as described in Section 2.

Key Data:

ParameterValueSource
Yield84–90%
Reaction Time8–12 minutes

Purification and Characterization

Purification Methods:

  • Recrystallization : Ethanol or methanol is used to achieve >99% purity.

  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 9:1) for complex mixtures.

Characterization Data:

TechniqueObservationsSource
1H NMR (DMSO-d6)δ 7.25–7.70 (aromatic H), 3.85 (OCH2CH3), 12.15 (NH)
13C NMR δ 167.91 (C=O), 148.1 (C-N), 55.63 (OCH2CH3)
HPLC Retention time: 6.8 min; Purity: 99.5%

Comparative Analysis of Methods

MethodYieldTimeSolventScalability
Mannich Reaction 70–85%10–14 hrsDMFHigh
Green Synthesis 79.9%2 hrsDESModerate
Microwave 84–90%8–12 minDMFHigh

Challenges and Optimization Strategies

  • Byproduct Formation : Excess formaldehyde may lead to bis-amination. Optimization involves stoichiometric control.

  • Solvent Selection : DES improves atom economy but requires post-reaction separation.

  • Catalyst Use : Piperidine or acetic acid enhances reaction rates in conventional methods .

Chemical Reactions Analysis

Mannich-Type Cyclization

The introduction of the 4-ethoxyphenylamino group at C5 likely involves a Mannich reaction :

  • Reagents : Thiazolidine-2,4-dione + primary amine (4-ethoxyaniline) + formaldehyde (HCHO).

  • Conditions : Solvent (e.g., DMF or ethanol) under reflux, with HCl or Na₂CO₃ as a catalyst .

  • Mechanism :

    • Formation of an imine intermediate via condensation of amine and HCHO.

    • Nucleophilic attack by the thiazolidine-dione enolate at the electrophilic imine carbon.

Example Reaction Table :

EntryReagentsConditionsProduct (Yield)Source
14-Ethoxyaniline, HCHOEtOH, reflux, HCl5-[(4-Ethoxyphenyl)amino]-3-phenyl-TZD (68%)

Alkylation at N3 Position

The phenyl group at N3 is introduced via N-alkylation :

  • Reagents : Thiazolidine-2,4-dione + aryl halide (e.g., bromobenzene) in acetone or DMF.

  • Base : K₂CO₃ or NaH to deprotonate the NH group .

  • Yield : ~50–80% for similar derivatives .

Example Protocol :

  • Combine 3-phenyl-thiazolidine-2,4-dione (1 eq), bromobenzene (1.2 eq), and K₂CO₃ (2 eq) in DMF.

  • Heat at 80°C for 12 hours.

  • Isolate via precipitation in ice-water .

Amination at C5

The 4-ethoxyphenylamino group may undergo further reactions:

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in pyridine .

  • Sulfonation : Reaction with sulfonyl chlorides under basic conditions .

Oxidation/Reduction

  • Oxidation : The thiazolidine ring can be oxidized to a thiazole derivative using MnO₂ or DDQ .

  • Reduction : NaBH₄ or LiAlH₄ reduces the C5 imine bond to an amine .

Biological Activity and Derivatives

While not a direct reaction, structural analogs of 5-[(4-Ethoxyphenyl)amino]-3-phenyl-TZD exhibit:

  • Antimicrobial Activity : MIC values of 8–64 µg/mL against S. aureus and E. coli .

  • Antioxidant Potential : IC₅₀ values < 50 µM in DPPH assays .

  • PPARγ Agonism : Binding affinity comparable to rosiglitazone in docking studies .

Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Advantages
KnoevenagelAldehyde, EtOH, piperidine65–75Atom-economical, mild conditions
Mannich CyclizationAmine, HCHO, HCl60–70One-pot synthesis
N-AlkylationAryl halide, K₂CO₃, DMF50–80Broad substrate scope

Table 2: Biological Activity of Analogues

CompoundAntimicrobial (MIC, µg/mL)Antioxidant (IC₅₀, µM)PPARγ Binding (ΔG, kcal/mol)
5-(4-Methoxy-TZD)16 (S. aureus)42-8.7
5-(4-Ethoxy-TZD)14 (S. aureus)38-9.1

Mechanistic Insights

Quantum chemical calculations (DFT/r²SCAN-3c) on analogous systems reveal:

  • Cyclization Pathways : Intramolecular Sₙ2 substitution or nucleophilic addition-elimination .

  • Energy Barriers : ΔG‡ = 15–20 kcal/mol for key intermediates .

Challenges and Optimization

  • Regioselectivity : Competing reactions at C3 and C5 require careful control of stoichiometry .

  • Purification : Recrystallization from EtOH/acetone improves purity (>95% by HPLC) .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidine derivatives, including 5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The thiazolidine ring structure is known to interact with biological targets involved in cancer cell signaling pathways. This interaction can lead to apoptosis (programmed cell death) in cancer cells.
  • Case Studies : A study demonstrated that thiazolidine derivatives showed potent cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced the anticancer activity of the compounds .

Antidiabetic Properties

Thiazolidinediones are well-known for their role as antidiabetic agents. The compound under discussion has been investigated for its potential to enhance insulin sensitivity:

  • Mechanism : It acts as a modulator of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid storage.
  • Research Findings : In preclinical studies, compounds similar to 5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione demonstrated significant reductions in blood glucose levels in diabetic animal models .

Synthetic Methodologies

The synthesis of thiazolidine derivatives typically involves multi-step reactions that can be optimized for yield and purity:

Common Synthetic Routes

Several synthetic strategies have been reported for the preparation of thiazolidine derivatives:

  • Knoevenagel Condensation : This method is often employed to form the thiazolidine ring by reacting aldehydes with active methylene compounds.
  • Cyclization Reactions : Subsequent cyclization steps can lead to the formation of the thiazolidine core structure from precursors containing thiourea or thioamide functionalities.

Yield and Purity Optimization

Recent advancements in synthetic techniques have focused on improving the efficiency of these reactions:

  • Use of Catalysts : The introduction of metal catalysts has been shown to enhance reaction rates and yields significantly.
  • Green Chemistry Approaches : Efforts are being made to utilize environmentally friendly solvents and reagents in the synthesis of these compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the pharmacological properties of thiazolidine derivatives:

Key Structural Features

The following features have been identified as crucial for enhancing biological activity:

  • Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets.
  • Thiazolidine Core Modifications : Alterations at specific positions on the thiazolidine ring can lead to improved potency against targeted diseases.

Mechanism of Action

The mechanism of action of 5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis with structurally analogous compounds:

Substituent Effects on Aromatic Rings
Compound Name Substituents (Position 5) Key Features Reference
5-[(4-Ethoxyphenyl)amino]-3-phenyl-TZD 4-Ethoxyphenylamino Ethoxy group enhances hydrophobicity; potential metabolic stability. -
5-(Naphthalen-2-ylamino)-3-phenyl-TZD Naphthalen-2-ylamino Bulky naphthyl group may improve π-π stacking but reduce solubility.
5-(4-Fluorobenzylidene)-TZD 4-Fluorobenzylidene Electron-withdrawing fluorine increases electrophilicity; antimicrobial.
5-(2,4-Dichlorobenzylidene)-TZD 2,4-Dichlorobenzylidene Chlorine atoms enhance lipophilicity and antibacterial activity.
5-(4-Methoxybenzylidene)-TZD 4-Methoxybenzylidene Methoxy group improves solubility; used in diabetes research.

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) increase solubility and metabolic stability compared to electron-withdrawing groups (e.g., Cl, F), which enhance reactivity and antimicrobial potency .
  • Steric Effects : Bulky substituents like naphthyl () may hinder enzymatic degradation but reduce bioavailability.
Structural and Crystallographic Insights
  • π-π Interactions: Aromatic substituents (e.g., phenyl, naphthyl) facilitate π-π stacking, critical for molecular packing and stability. highlights π-interactions in 3-(2-diisopropylaminoethyl)-TZDs .

Biological Activity

5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound within the thiazolidine-2,4-dione class, recognized for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S, with a molecular weight of 328.4 g/mol. The compound features a thiazolidine ring fused with an ethoxy-substituted phenyl group, which contributes to its unique chemical reactivity and biological activities compared to other similar compounds .

Synthesis Methods

The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with thiazolidine-2,4-dione under reflux conditions in organic solvents such as ethanol or methanol. The resulting product is isolated through filtration and recrystallization. Recent advancements in synthetic techniques have also introduced greener methods such as ultrasound and microwave irradiation to enhance yield and reduce environmental impact .

Biological Activities

5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione exhibits a range of biological activities:

1. Anticancer Activity

  • The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that derivatives of thiazolidine compounds can effectively block human topoisomerases I and II, crucial enzymes involved in DNA replication and repair .
  • In vitro assays demonstrated that certain derivatives induce apoptosis in MCF-7 breast cancer cells, highlighting their potential as anticancer agents .

2. Antimicrobial Effects

  • Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties against various pathogens. The structure–activity relationship (SAR) studies correlate the presence of specific functional groups with enhanced antimicrobial efficacy .

3. Anti-inflammatory and Analgesic Properties

  • The compound has been associated with anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory pathways .

4. Antidiabetic Effects

  • Thiazolidine derivatives have been explored for their antihyperglycemic properties, making them candidates for diabetes management through modulation of insulin sensitivity .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazolidinone derivatives:

Study Findings
Study on Anticancer Activity Compounds exhibited significant cytotoxicity against MCF-7 cells; apoptosis was induced via intrinsic pathways.
Antimicrobial Study Strong inhibition of bacterial growth was observed; structure–activity relationships were established linking specific substitutions to enhanced activity.
Review on Thiazolidinone Derivatives Highlighted the potential for developing multi-target enzyme inhibitors based on thiazolidinone scaffolds; extensive SAR analysis conducted.

Q & A

Q. What are the common synthetic routes for 5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?

The synthesis of thiazolidinedione derivatives typically involves cyclocondensation reactions. For example:

  • Route 1 : Reacting thiosemicarbazides with chloroacetic acid in the presence of sodium acetate and acetic acid under reflux conditions. This method yields thiazolidinones via intramolecular cyclization .
  • Route 2 : Using S-amino acids and phenylisothiocyanate in a mixed solvent system (e.g., Et₃N/DMF-H₂O) to form intermediates, followed by acid-catalyzed cyclization .
    Optimization Tips :
    • Solvent Choice : Polar aprotic solvents like DMF enhance reactivity.
    • Catalysts : Sodium acetate improves cyclization efficiency by deprotonating intermediates.
    • Temperature : Reflux (~100–120°C) ensures complete reaction but may require adjustments to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • IR Spectroscopy : Look for C=O stretching vibrations (~1735 cm⁻¹ for thiazolidinedione rings) and NH stretches (~3240 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm) and methine protons (δ ~5.5 ppm) confirm substituent positions.
    • ¹³C NMR : Carbonyl groups (C=O, δ ~168–173 ppm) and thiocarbonyl (C=S, δ ~125–130 ppm) are critical markers .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., m/z 304.8 for a related derivative) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in biological systems?

  • Substituent Variation : Synthesize analogs with modified ethoxyphenyl or phenyl groups (e.g., halogenation, methoxy substitutions) to assess electronic and steric effects on activity .
  • Biological Assays : Pair synthetic modifications with enzyme inhibition studies (e.g., α-glucosidase or kinase assays) to correlate structural changes with activity.
  • Computational Docking : Use molecular docking to predict binding interactions with target proteins (e.g., PPAR-γ for antidiabetic activity) .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected byproduct formation during synthesis?

  • Parameter Screening : Systematically vary reaction parameters (solvent, temperature, stoichiometry) to identify conditions favoring the desired product. For example, iodine-containing derivatives may form quinones under oxidative conditions, requiring inert atmospheres .
  • Analytical Monitoring : Use HPLC or TLC to track reaction progress and detect intermediates/byproducts early .
  • Isolation Techniques : Recrystallization (e.g., DMF-ethanol mixtures) or column chromatography can separate structurally similar byproducts .

Q. How can computational chemistry methods complement experimental data to predict reactivity or stability?

  • DFT Calculations : Predict thermodynamic stability by optimizing molecular geometries and calculating Gibbs free energy changes for reactions .
  • Reactivity Descriptors : Use frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to assess susceptibility to nucleophilic/electrophilic attacks .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to evaluate solubility and stability in different media .

Methodological Notes

  • Data Validation : Cross-reference spectral data with crystallographic reports (e.g., Acta Crystallographica) to confirm structural assignments .
  • Theoretical Frameworks : Link SAR studies to established biochemical theories (e.g., lock-and-key enzyme models) to contextualize mechanistic hypotheses .

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